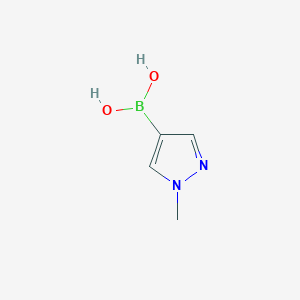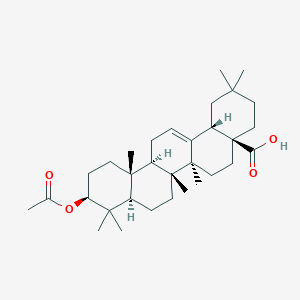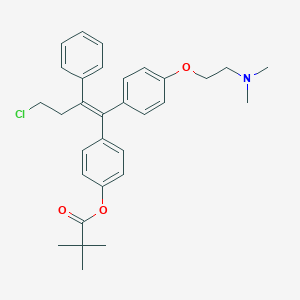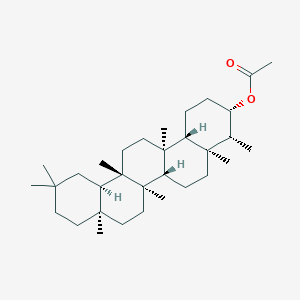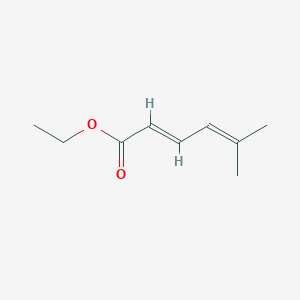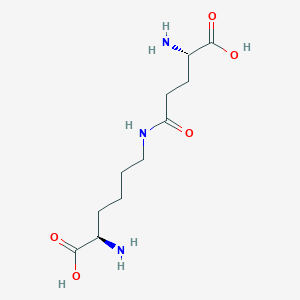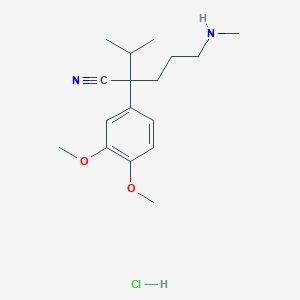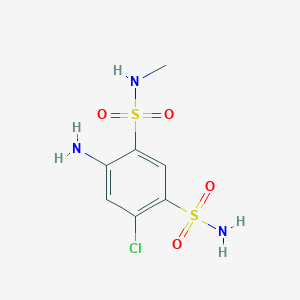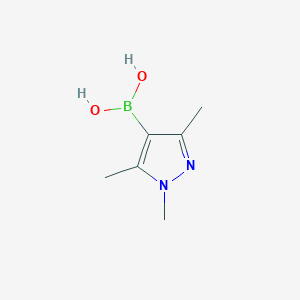
Fenuron
Overview
Description
Mechanism of Action
Target of Action
Fenuron primarily targets the photosynthetic process in plants . It acts as a photosystem-II inhibitor , disrupting the normal functioning of photosynthesis, which is vital for plant growth and survival .
Mode of Action
As a photosystem-II inhibitor, this compound interferes with the electron transport chain in the photosynthesis process . This disruption prevents the plant from converting light energy into chemical energy, a crucial step for producing the sugars that fuel plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the photosystem II electron transport chain . By inhibiting this process, this compound disrupts the plant’s ability to produce ATP and NADPH, two essential molecules for photosynthesis and other metabolic processes .
Pharmacokinetics
This compound is characterized by high aqueous solubility and moderate volatility . It is moderately persistent in soil systems, suggesting it can remain in the environment for an extended period . Due to its physico-chemical properties, this compound has a high potential to leach into groundwater .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of photosynthesis . This disruption leads to a decrease in the plant’s ability to produce necessary sugars, ultimately leading to the death of the plant .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Its persistence in the environment and potential to leach into groundwater are influenced by factors such as soil composition, temperature, and rainfall . Moreover, this compound is resistant to degradation by microbial activity, which contributes to its persistence in the environment .
Biochemical Analysis
Biochemical Properties
Fenuron interacts with various enzymes and proteins in biochemical reactions. A study demonstrated that a bacterial strain, Micrococcus sp. PS-1, was capable of degrading this compound . The degradation proceeded via the formation of dealkylated metabolites .
Cellular Effects
This compound’s primary mode of action is the inhibition of photosynthesis in plant cells . It is easily taken up from the soil by the root system of plants and rapidly translocated into their stems and leaves via xylem by transpiration .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the Hill reaction in photosynthesis, limiting the production of high-energy compounds such as adenosine triphosphate (ATP) used for various metabolic processes .
Temporal Effects in Laboratory Settings
This compound is relatively persistent in the environment due to its difficult degradation by microbial activity or through poor natural photolysis promoted by the sunlight . Certain bacterial strains like Micrococcus sp. PS-1 have shown the ability to degrade this compound efficiently .
Metabolic Pathways
This compound is involved in the photosynthesis metabolic pathway in plants. It inhibits the Hill reaction, thereby limiting the production of ATP .
Transport and Distribution
This compound is easily taken up from the soil by the root system of plants and rapidly translocated into their stems and leaves via xylem by transpiration .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts of plant cells, where it inhibits the photosynthetic process
Preparation Methods
Fenuron can be synthesized through various chemical routes. One common method involves the reaction of phenyl isocyanate with dimethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production of this compound often involves large-scale synthesis using similar chemical reactions, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
Fenuron undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the chemical structure of this compound.
Common reagents used in these reactions include hydroxyl radicals for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fenuron has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in studies involving the degradation of phenylurea herbicides.
Biology: Research has explored the impact of this compound on microbial communities and its persistence in the environment.
Medicine: this compound has been investigated for its potential anticancer properties.
Industry: this compound’s herbicidal properties make it valuable in agricultural practices for weed control.
Comparison with Similar Compounds
Fenuron belongs to the phenylurea class of herbicides, which includes other compounds such as diuron and linuron. Compared to these similar compounds, this compound is unique in its specific chemical structure and its particular effectiveness against certain types of weeds . While diuron and linuron also inhibit photosynthesis, they differ in their environmental persistence and degradation pathways. This compound’s high solubility and moderate volatility make it more prone to leaching into groundwater, whereas diuron and linuron may have different environmental behaviors .
Similar Compounds
- Diuron
- Linuron
- Fluometuron
This compound’s distinct properties and applications highlight its importance in both agricultural and scientific research contexts.
Properties
IUPAC Name |
1,1-dimethyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYNJXVWVNOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037551 | |
| Record name | Fenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, White or colorless solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | Urea, N,N-dimethyl-N'-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>24.6 [ug/mL] (The mean of the results at pH 7.4), Sol in water 4.8 g/l at room temperature. Moderately sol in acetone and aromatic solvents. sparingly soluble in petroleum oils. /Fenuron trichloroacetate/, 3850 ppm @ 25 °C, Sparingly sol in water (0.29% at 24 °C), Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons., In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C), In water 3.85 g/l at 25 °C | |
| Record name | SID26727649 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.08 at 20 °C/20 °C | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000375 [mmHg], 1.6x10-4 mm Hg at 60 °C | |
| Record name | Fenuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibits photosynthesis. | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline solid, Colorless crystalline solid, Colorless crystals | |
CAS No. |
101-42-8 | |
| Record name | Fenuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N-dimethyl-N'-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7L040435W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
133-134 °C, Melting point: 65-68 °C /Fenuron trichloroacetate/ | |
| Record name | FENURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1,1-dimethyl-3-phenylurea (fenuron) as a herbicide?
A: 1,1-dimethyl-3-phenylurea (this compound) primarily acts by inhibiting photosynthesis in susceptible plants. It disrupts the photosynthetic process by blocking electron transfer at the photosystem II level. [, ] This blockage prevents the conversion of light energy into chemical energy, ultimately leading to plant death. []
Q2: Are there differences in the sensitivity of various plant species to this compound?
A: Yes, different plant species exhibit varying levels of sensitivity to this compound. For instance, winter wheat varieties demonstrate differential sensitivity to this compound and its chlorinated derivatives. [] This variation in sensitivity could be attributed to differences in uptake, translocation, or detoxification mechanisms among plant species. [, ]
Q3: What is the role of transpiration rate in the effectiveness of this compound as a herbicide?
A: The rate of transpiration significantly influences the herbicidal activity of this compound. Studies have shown a direct correlation between transpiration rates and the rate of photosynthesis inhibition by this compound and other herbicides like simazine, simeton, lenacil, isocil, and diuron. [] Higher transpiration rates lead to faster uptake and transport of this compound to plant tissues, thereby enhancing its inhibitory effect on photosynthesis. []
Q4: What is the molecular formula and molecular weight of this compound?
A: The molecular formula of this compound is C9H12N2O, and its molecular weight is 164.20 g/mol. []
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A: Various spectroscopic techniques are employed to characterize this compound, including infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , ] IR spectroscopy helps elucidate the hydrogen bonding character of this compound, while Raman spectroscopy aids in identifying the natural iron oxide used in photodegradation studies. [, ] NMR and GC-MS are vital for identifying degradation products of this compound in various environments. [, ]
Q6: How does the presence of organic matter in soil affect the adsorption of this compound?
A: Organic matter content in soil plays a crucial role in the adsorption of this compound. Soils with higher organic matter content exhibit a greater tendency to adsorb this compound compared to soils with lower organic matter content. [] This correlation suggests that the organic matter fraction of soil contributes significantly to the retention and availability of this compound in the soil profile.
Q7: How do advanced oxidation processes (AOPs) contribute to the degradation of this compound?
A: Advanced oxidation processes (AOPs) like ozonation, UV photolysis, and Fenton's reagent have proven effective in degrading this compound. These processes generate highly reactive species, such as hydroxyl radicals, which readily oxidize and mineralize this compound in aqueous solutions. [, ]
Q8: What are the factors influencing the efficiency of this compound degradation by AOPs?
A: The efficiency of AOPs in degrading this compound is influenced by several factors, including the type and dose of oxidant used, pH of the solution, presence of catalysts (like iron ions), and irradiation time. [, ] Optimization of these parameters is essential to achieve efficient and cost-effective degradation of this compound.
Q9: How does the addition of hydrogen peroxide affect the photocatalytic degradation of this compound?
A: The addition of small amounts of hydrogen peroxide enhances the rate of photocatalytic degradation of this compound. [] This enhancement can be attributed to the generation of additional hydroxyl radicals through the interaction of hydrogen peroxide with photocatalysts like TiO2. []
Q10: How is density functional theory (DFT) employed in understanding the properties of this compound?
A: Density functional theory (DFT) calculations provide insights into the molecular structure, chemical bonding properties, and electronic distribution within the this compound molecule. [] These calculations help in predicting reactivity, stability, and interactions of this compound with other molecules. []
Q11: What is the significance of molecular docking studies in understanding the interaction of this compound with biological targets?
A: Molecular docking studies, such as those performed with human serum albumin (HSA), provide valuable information regarding the binding affinity and interaction patterns of this compound with biological macromolecules. [] These studies help assess the potential toxicological and pharmacological implications of this compound exposure. []
Q12: How do structural modifications of this compound, such as the introduction of chlorine atoms, influence its herbicidal activity?
A: Structural modifications to the this compound molecule significantly impact its herbicidal activity. For example, the introduction of chlorine atoms into the phenyl ring generally increases the phytotoxicity and persistence of this compound derivatives. [, , ] This observation suggests a correlation between the halogenation pattern and the overall efficacy and environmental fate of this compound-based herbicides.
Q13: What is the impact of N-aryl and N-alkyl substitutions on the adsorption behavior of this compound derivatives?
A: Both N-aryl and N-alkyl substitutions in the this compound molecule influence its adsorption to soil particles. Longer alkyl chains and the presence of chloro or chlorophenoxy groups on the aryl substituent enhance the adsorption of this compound derivatives to soil. []
Q14: How does sunlight exposure affect the stability and persistence of this compound on soil surfaces?
A: Sunlight exposure significantly reduces the persistence and phytotoxicity of this compound on soil surfaces. [] This degradation is attributed to photochemical reactions, which break down this compound into less toxic products. []
Q15: What is the role of organoclays in controlling the release and bioavailability of this compound?
A: Organoclays have shown potential as carriers for controlled release formulations of this compound. By complexing with this compound, organoclays can modulate its release into the environment, reducing leaching losses and potentially prolonging its herbicidal activity. []
Q16: What are the known mechanisms of resistance to this compound and other phenylurea herbicides in plants?
A: Resistance to this compound and related phenylurea herbicides in plants often involves enhanced detoxification mechanisms. Some resistant biotypes exhibit increased rates of herbicide metabolism, potentially through enhanced activity of specific enzymes like cytochrome P450s. []
Q17: Are there instances of cross-resistance between this compound and other herbicides?
A: Yes, cross-resistance has been observed between this compound and other herbicides, particularly those belonging to the phenylurea and triazine classes. For example, atrazine-resistant biotypes of Chenopodium album have shown cross-resistance to this compound. [] This phenomenon highlights the potential challenges in managing herbicide resistance in weed populations.
Q18: What are the main pathways of this compound degradation in the environment?
A: this compound degradation in the environment occurs through various pathways, including photodegradation, biodegradation by microorganisms, and chemical hydrolysis. [, , , , ] The relative importance of each pathway depends on factors like soil type, moisture content, temperature, and the presence of other chemical species.
Q19: What analytical methods are employed for the detection and quantification of this compound in environmental samples?
A: Several analytical techniques are utilized for quantifying this compound, including high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or UV detection, gas chromatography-mass spectrometry (GC-MS), and spectrophotometry. [, , ]
Q20: How do photoinduced fluorescence (PIF) methods contribute to the analysis of this compound and its degradation products?
A: Photoinduced fluorescence (PIF) techniques provide a sensitive approach for detecting both this compound and its degradation products, even those that are not naturally fluorescent. [] By irradiating samples with UV light, non-fluorescent compounds like this compound can be converted into fluorescent derivatives, enabling their detection and quantification. []
Q21: What are some considerations for validating analytical methods used to determine this compound levels in environmental matrices?
A: Validation of analytical methods for this compound analysis typically involves assessing accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [] These parameters ensure the reliability and reproducibility of the analytical data generated. []
Q22: What are some of the concerns regarding the environmental fate and impact of this compound?
A: Persistence of this compound in soil and its potential leaching to groundwater raises concerns about its long-term impact on ecosystems and water resources. [, , ] Research focusing on mitigating these environmental risks is crucial for ensuring sustainable use of this compound-based herbicides.
Q23: What are potential strategies for reducing the environmental impact of this compound use?
A: Strategies to minimize the environmental impact of this compound include developing controlled-release formulations, optimizing application rates and timing, and exploring alternative weed management practices like integrated pest management (IPM). [, , ]
Q24: What are promising areas for future research on this compound and related herbicides?
A: Future research on this compound should focus on understanding the mechanisms of resistance development in weed populations, developing environmentally friendly degradation methods, and designing novel, less persistent herbicides with improved safety profiles. [, , ] Continued investigation into the interactions of this compound with soil components and its impact on non-target organisms is also crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

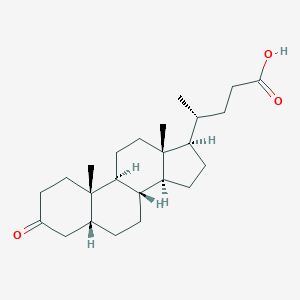
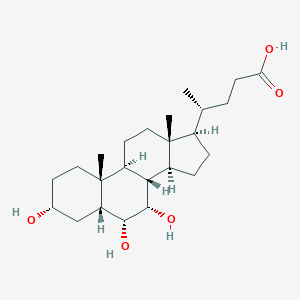
![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
